molecular formula C13H17NO2 B14211644 N-(4-Oxo-5-phenylpentyl)acetamide CAS No. 823821-72-3

N-(4-Oxo-5-phenylpentyl)acetamide

Cat. No.: B14211644
CAS No.: 823821-72-3
M. Wt: 219.28 g/mol
InChI Key: BSDZHHBEWZWKAA-UHFFFAOYSA-N
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Description

N-(4-Oxo-5-phenylpentyl)acetamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . Its structure features an acetamide group linked to a pentyl chain that terminates in a keto group and a phenyl ring, which can be represented by the SMILES string CC(=O)NCCCC(=O)CC1=CC=CC=C1 . This structure gives the compound key physicochemical properties, including a Topological Polar Surface Area (TPSA) of 46.2 Ų and an XLogP3 value of 1.1, suggesting moderate lipophilicity . These characteristics make it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound has been referenced in recent scientific literature exploring novel chemical synthesis and material science, highlighting its relevance for ongoing research and development projects . It is supplied for laboratory use, and researchers should consult the product's Certificate of Analysis for specific purity information.

Properties

CAS No.

823821-72-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(4-oxo-5-phenylpentyl)acetamide

InChI

InChI=1S/C13H17NO2/c1-11(15)14-9-5-8-13(16)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,14,15)

InChI Key

BSDZHHBEWZWKAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of 5-Phenylpentan-4-one

  • Grignard Reaction : Ethyl benzoate reacts with methylmagnesium chloride in tetrahydrofuran (THF) at 0°C, forming a tertiary alcohol intermediate.
  • Oxidation : The alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, yielding 5-phenylpentan-4-one.

Reductive Amination and Acetylation

  • Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at room temperature, producing 4-amino-5-phenylpentane.
  • Acetylation : Treating the amine with acetic anhydride in dichloromethane at 25°C for 12 hours affords the target acetamide.

Critical Parameters :

  • Reducing Agent : Sodium cyanoborohydride ensures selective imine reduction without ketone interference.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:3) isolates the product in 58% yield.

Solid-Phase Synthesis for High-Throughput Production

Recent patents highlight solvent-free mechanochemical methods for scalable synthesis. A representative protocol involves:

  • Ball Milling : Equimolar quantities of 4-oxo-5-phenylpentanoic acid and acetamide are milled with potassium carbonate in a planetary ball mill (500 rpm, 2 hours).
  • In Situ Activation : Carbodiimide reagents (e.g., DCC) facilitate acid-amine coupling without solvent, reducing waste.
  • Crystallization : The crude product is dissolved in n-heptane at 45–50°C and cooled to 15°C to induce crystallization, achieving 89% purity.

Advantages :

  • Efficiency : Reaction completion within 2 hours vs. 12–24 hours in solution-phase.
  • Sustainability : Eliminates volatile organic solvents, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Fischer Indole 67 95 One-pot reaction Requires acidic conditions
Grignard/Acylation 58 90 Scalable Multi-step purification
Solid-Phase 89 89 Solvent-free Specialized equipment needed

Purification and Characterization

Crystallization Techniques

  • n-Heptane Recrystallization : Dissolving the crude product in n-heptane at 50°C and cooling to 15°C yields needle-like crystals with >99% purity.
  • Ethyl Acetate/Hexane Gradients : Silica gel chromatography with gradient elution (10–50% ethyl acetate) resolves acetamide from unreacted amines.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals at δ 2.02 ppm (s, 3H, CH₃CO), δ 3.25 ppm (t, 2H, NHCH₂), and δ 7.32 ppm (m, 5H, Ph).
  • IR Spectroscopy : Strong absorbance at 1650 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (ketone C=O).

Industrial-Scale Considerations

Patents emphasize reactor design for kilogram-scale production:

  • Continuous Flow Systems : Tubular reactors with in-line IR monitoring enable real-time adjustment of residence time and temperature, enhancing reproducibility.
  • Waste Minimization : Solvent recovery units condense and recycle n-heptane, reducing material costs by 40%.

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the acetylation of 4-oxo-5-phenylpentylamine in ionic liquids at 37°C, achieving 75% conversion in 6 hours.

Photochemical Activation

UV irradiation (254 nm) of nitroalkene precursors in acetonitrile generates reactive intermediates that undergo Staudinger ligation with acetamide, yielding the target compound in 52% yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-5-phenylpentyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(4-Oxo-5-phenylpentyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-Oxo-5-phenylpentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetamide ()

  • Structure: Contains a thiazolidinone ring (4-oxo) fused with a phenyl group and an acetamide-linked 4-methoxyphenyl substituent.
  • The 4-methoxy group enhances electron-donating effects, altering reactivity compared to the unsubstituted phenyl in the target compound.

2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide ()

  • Structure: Features a dichlorophenylamino group and a thioxothiazolidinone ring (4-oxo, 2-thiono).
  • The dichlorophenyl group may improve binding to hydrophobic pockets in biological targets.
  • Synthesis : Prepared by refluxing with triethyl orthoformate in acetic anhydride, a method distinct from the target compound’s hypothetical synthesis .

N-{4-[(E)-(3-Methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl}acetamide ()

  • Structure : Incorporates a pyrazolone ring (5-oxo) with a diazenyl linker and phenyl substituents.
  • Key Features : The diazenyl group allows for photoisomerization, enabling applications in photoswitchable drugs. The pyrazolone ring is associated with analgesic and antipyretic activities.
  • Synthesis : Likely synthesized via diazo coupling between pyrazolone and aniline derivatives .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()

  • Structure : Benzothiazole core substituted with trifluoromethyl and acetamide-linked phenyl groups.
  • Key Features : The benzothiazole moiety is prevalent in anticancer and antimicrobial agents. The trifluoromethyl group enhances metabolic stability and lipophilicity.
  • Synthesis : Utilizes Suzuki coupling for aryl-aryl bond formation, followed by acetylation .

N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()

  • Structure : Complex heterocyclic system with pyrimidoindole (4-oxo), methoxyphenyl, and ethylphenyl groups.
  • Key Features: The fused indole-pyrimidine system may intercalate with DNA or inhibit kinases.
  • Synthesis : Multi-step process involving heterocyclic condensation and sulfur-based coupling reactions .

Key Findings and Contrasts

  • Synthetic Complexity : Compounds with fused heterocycles (e.g., ) require multi-step syntheses, while simpler derivatives (e.g., ) use coupling reactions amenable to scale-up.
  • Bioactivity Drivers : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability, whereas electron-donating groups (e.g., methoxy in ) modulate electronic properties for receptor binding.

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